5-Bromoquinoline-6-carboxylic acid
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Overview
Description
5-Bromoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring substituted with a bromine atom at the 5th position and a carboxylic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-6-carboxylic acid using bromine or a brominating agent under controlled conditions. Another method includes the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then converted to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or other oxidizing agents.
Coupling Reactions: Palladium-catalyzed coupling reactions using ligands and bases.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-Bromoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the bromine substitution, which may result in different chemical reactivity and biological activity.
5-Chloroquinoline-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness: 5-Bromoquinoline-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological properties. This substitution can enhance its potential as a pharmacophore in drug design and as a functional material in various applications .
Properties
IUPAC Name |
5-bromoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNRMZMZRKAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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